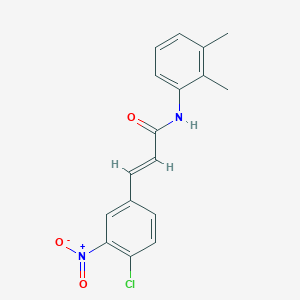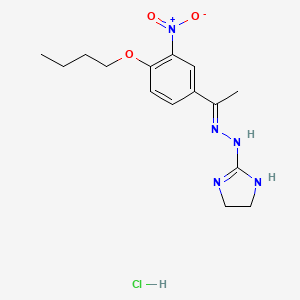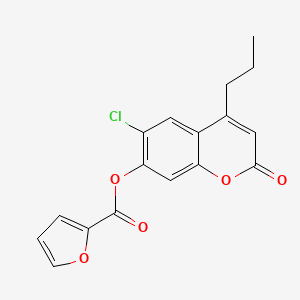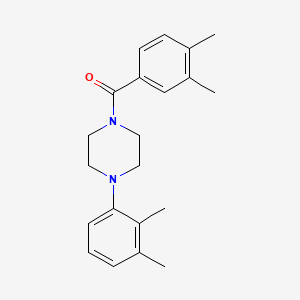![molecular formula C14H12N4O3S B5699480 3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)
3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and material science.
作用機序
The mechanism of action of 3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, studies suggest that this compound may exert its biological activity by inhibiting specific enzymes or receptors in the target organism. For example, it has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell division. Similarly, it has been found to inhibit the growth of bacteria by interfering with the synthesis of their cell walls.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant biochemical and physiological effects on living organisms. For example, it has been found to induce apoptosis or programmed cell death in cancer cells, leading to their destruction. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, it has been found to have insecticidal and fungicidal activities, making it a potential candidate for use in agriculture.
実験室実験の利点と制限
One of the main advantages of 3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is its broad spectrum of biological activity. This makes it a versatile compound that can be used in a wide range of scientific research applications. However, one of the limitations of this compound is its potential toxicity to living organisms. Therefore, caution must be taken when handling and using this compound in laboratory experiments.
将来の方向性
There are several future directions for the research and development of 3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammatory disorders, and bacterial infections. Another direction is to investigate its potential use in agriculture as a fungicide and insecticide. Additionally, further research can be conducted to explore its potential as a corrosion inhibitor and as a building block for the synthesis of new materials.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and material science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.
合成法
The synthesis of 3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole involves the reaction of 2-furylacetonitrile, methylhydrazine, and 4-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained in good yield after purification by column chromatography or recrystallization.
科学的研究の応用
3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential applications in various areas of scientific research. In the field of medicine, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been studied for its fungicidal and insecticidal activities. In material science, it has been explored for its potential use as a corrosion inhibitor and as a building block for the synthesis of new materials.
特性
IUPAC Name |
3-(furan-2-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-17-13(12-3-2-8-21-12)15-16-14(17)22-9-10-4-6-11(7-5-10)18(19)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOGTECIEZPOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)


![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)


![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)

![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)